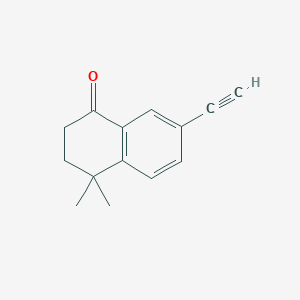

4,4-Dimethyl-7-ethynyl-1-tetralone

Overview

Description

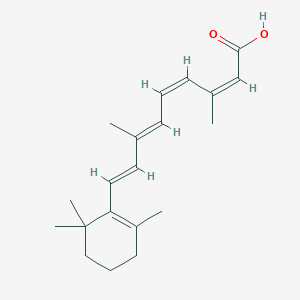

4,4-Dimethyl-7-ethynyl-1-tetralone is a chemical compound with the molecular formula C14H14O . It is an intermediate in the production of high-affinity retinoic acid receptor (RAR) antagonists . It is also used in the research of various diseases, including cancer and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 4,4-Dimethyl-7-ethynyl-1-tetralone can be achieved from 1(2H)-Naphthalenone, 3,4-dihydro-4,4-diMethyl-7-[(triMethylsilyl)ethynyl]- .Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-7-ethynyl-1-tetralone consists of 14 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The molecular weight is 198.26 .Physical And Chemical Properties Analysis

4,4-Dimethyl-7-ethynyl-1-tetralone is an off-white solid . It has a predicted boiling point of 316.7±41.0 °C and a predicted density of 1.07±0.1 g/cm3 . It is soluble in chloroform, dichloromethane, and ethyl acetate .Scientific Research Applications

Cancer Research

4,4-Dimethyl-7-ethynyl-1-tetralone: is utilized in cancer research due to its potential role in the synthesis of high-affinity retinoic acid receptor (RAR) antagonists . These antagonists can inhibit the proliferation of cancer cells and induce differentiation, making them valuable in the study of cancer treatments.

Neurodegenerative Disorders

This compound is also explored in the context of neurodegenerative diseases. It may contribute to the development of therapeutic agents that target specific pathways involved in neurodegeneration, offering hope for conditions like Alzheimer’s and Parkinson’s disease .

Retinoic Acid Research

As an intermediate in the production of RAR antagonists, 4,4-Dimethyl-7-ethynyl-1-tetralone plays a crucial role in retinoic acid research. Retinoic acid is vital for cell growth and differentiation, and manipulating its pathways can lead to breakthroughs in developmental biology and regenerative medicine .

Proteomics

In proteomics, this compound is used to study protein interactions and functions. Its role as an intermediate can help in the synthesis of molecules that bind to specific proteins, aiding in the understanding of protein dynamics and functions .

Organic Synthesis

The compound serves as a building block in organic synthesis. Its structure allows for various chemical modifications, making it a versatile reagent for creating a wide array of organic molecules with potential pharmaceutical applications .

Medicinal Chemistry

In medicinal chemistry, 4,4-Dimethyl-7-ethynyl-1-tetralone is significant for drug discovery. Its use in the synthesis of various pharmacologically active compounds can lead to the development of new medications for treating diverse diseases .

properties

IUPAC Name |

7-ethynyl-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-4-10-5-6-12-11(9-10)13(15)7-8-14(12,2)3/h1,5-6,9H,7-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSENXSHCDBCKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2=C1C=CC(=C2)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444339 | |

| Record name | 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-7-ethynyl-1-tetralone | |

CAS RN |

166978-48-9 | |

| Record name | 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)